molecular formula C18H22N4O3 B2481293 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea CAS No. 2034564-34-4

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2481293
CAS No.: 2034564-34-4
M. Wt: 342.399
InChI Key: RDPPQTVGCVYBHP-UHFFFAOYSA-N
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Description

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridazinone ring, a cyclopropyl group, and a phenoxyethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through a cyclization reaction involving appropriate dicarbonyl compounds and hydrazine derivatives.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

    Attachment of the Phenoxyethyl Moiety: The phenoxyethyl group can be attached through nucleophilic substitution reactions involving phenoxyethyl halides and suitable nucleophiles.

    Final Urea Formation: The final step involves the formation of the urea linkage through the reaction of isocyanates with amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetyl)pyrrolidine-2-carboxamide
  • N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)cyclopropanesulfonamide

Uniqueness

1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17-9-8-16(14-6-7-14)21-22(17)12-10-19-18(24)20-11-13-25-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-13H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPPQTVGCVYBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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